molecular formula C11H14BrNO2 B8573529 2-bromo-2-methyl-N-(phenylmethoxy)propanamide

2-bromo-2-methyl-N-(phenylmethoxy)propanamide

Cat. No. B8573529
M. Wt: 272.14 g/mol
InChI Key: BMIXCSVWLWDADW-UHFFFAOYSA-N
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Patent
US09163033B2

Procedure details

Elimination product from the reaction attempted cycloaddition of 4g with LiClO4/Et3N in diethyl ether. 1H NMR (400 MHz, CDCl3) δ 8.19 (br s, 1H), 7.49-7.29 (m, 5H), 5.55 (pent, J=1 Hz, 1H), 5.32 (dq, J=1.6, 1.0 Hz, 1H), 4.96 (s, 2H), and 1.92 (dd, J=1.6, 1.2 Hz, 3H); 13C NMR (101 MHz, CDCl3) δ 167.2, 138.0, 135.4, 129.5, 129.0, 128.8, 120.4, 78.3, and 18.6; IR (film) 3199 (br), 3064, 3032, 2954, 2878, 1658, 1620, 1496, 1453, 1372, 1322, 1209, 1039 cm-1; HR-ESIMS calculated for C11H13NNaO2 (M+Na)+ 215.0871, found 215.0869.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
LiClO4 Et3N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:15])([CH3:14])[C:3]([NH:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]>C(OCC)C>[CH3:15][C:2](=[CH2:14])[C:3]([NH:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)NOCC1=CC=CC=C1)(C)C
Step Two
Name
LiClO4 Et3N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)NOCC1=CC=CC=C1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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